4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride
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Overview
Description
4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride is a chemical compound known for its unique structure, which combines a piperidine ring with a phenyl group and a tetrazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Tetrazole Formation: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide under acidic conditions.
Final Coupling: The phenyl-substituted piperidine is then coupled with the tetrazole derivative under suitable conditions to form the target compound.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or phenyl ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-phenylpiperidine: Lacks the tetrazole moiety, making it less versatile in certain reactions.
4-(1H-1,2,3,4-tetrazol-5-yl)piperidine: Lacks the phenyl group, which may reduce its biological activity.
Phenylpiperazine derivatives: Similar structure but with different ring systems, leading to different properties and applications.
Uniqueness
4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride is unique due to the presence of both a phenyl group and a tetrazole moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
862287-91-0 |
---|---|
Molecular Formula |
C12H16ClN5 |
Molecular Weight |
265.7 |
Purity |
95 |
Origin of Product |
United States |
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